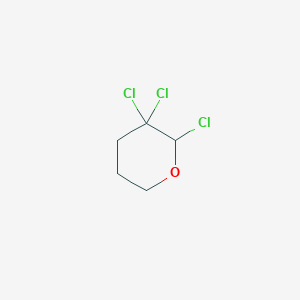

2,3,3-trichlorotetrahydro-2H-pyran

Description

Structure

3D Structure

Properties

IUPAC Name |

2,3,3-trichlorooxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAKVZNJDGLAPHL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(OC1)Cl)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7Cl3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30369253 | |

| Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63027-88-3 | |

| Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Pathways Involving 2,3,3 Trichlorotetrahydro 2h Pyran

Reactivity of Chlorinated Centers in Tetrahydropyran (B127337) Systems

The carbon-chlorine bonds in 2,3,3-trichlorotetrahydro-2H-pyran are the primary sites of chemical reactivity. The electron-withdrawing nature of the chlorine atoms polarizes the C-Cl bonds, making the carbon atoms electrophilic and susceptible to attack by nucleophiles. Furthermore, the presence of hydrogen atoms on the carbon backbone allows for the possibility of elimination reactions.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In the case of this compound, substitution can theoretically occur at both the C2 and C3 positions. The mechanism of these substitutions, whether SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleocytophilic substitution), is highly dependent on the reaction conditions, the nature of the nucleophile, and the steric and electronic environment of the reaction center. rsc.orgnih.gov

The chlorine atom at the C2 position is an α-chloroether. Such systems are known to be particularly reactive towards nucleophilic substitution due to the ability of the adjacent ether oxygen to stabilize a developing positive charge on the carbon through resonance. This stabilization would favor an SN1-type mechanism, proceeding through an oxocarbenium ion intermediate. rsc.org However, strong nucleophiles and nonpolar solvents can favor an SN2 pathway. nih.gov The stereochemical outcome of substitution at C2 would be indicative of the dominant mechanism, with SN1 reactions leading to a mixture of stereoisomers (racemization if the carbon is chiral) and SN2 reactions proceeding with inversion of configuration.

The geminal dichloro group at the C3 position presents a more complex scenario. Nucleophilic substitution at a secondary gem-dihalide is generally more challenging than at a monohalogenated center. The first substitution would likely proceed via an SN2 mechanism, assuming a strong, unhindered nucleophile. A second substitution at the same carbon would be even more difficult due to increased steric hindrance.

The relative reactivity of the C2 and C3 positions towards nucleophiles would be a key factor in determining the product distribution. The C2 position is activated by the adjacent oxygen atom, suggesting it would be more susceptible to substitution, particularly under conditions that favor carbocation formation.

Table 1: Factors Influencing Nucleophilic Substitution Pathways in Chlorinated Tetrahydropyrans

| Factor | SN1 Pathway | SN2 Pathway |

| Substrate | Tertiary > Secondary | Primary > Secondary |

| Nucleophile | Weak, neutral | Strong, anionic |

| Solvent | Polar, protic | Aprotic, nonpolar |

| Leaving Group | Good leaving group | Good leaving group |

| Stereochemistry | Racemization | Inversion of configuration |

Elimination Reactions to Form Unsaturated Pyran Rings

The presence of hydrogen atoms on the carbon atoms adjacent to the chlorinated centers (C4 and potentially C2 if a hydrogen is present) allows for elimination reactions to occur, leading to the formation of unsaturated pyran rings, such as dihydropyrans. These reactions are typically promoted by bases and can proceed through either an E1 (unimolecular elimination) or E2 (bimolecular elimination) mechanism. nih.gov

The E2 mechanism is a concerted process where a base removes a proton, and the leaving group departs simultaneously, forming a double bond. This mechanism requires a specific anti-periplanar arrangement of the proton and the leaving group. avantorsciences.com In the context of the tetrahydropyran ring, which adopts a chair-like conformation, this stereochemical requirement dictates which hydrogen atoms can be removed. For an E2 elimination to occur, both the hydrogen and the chlorine atom must be in axial positions.

Elimination involving the chlorine at C2 and a proton at C1 (if present) or C3 (if a proton were there) would lead to different dihydropyran isomers. More likely is the elimination involving the chlorine atoms at C3 and a proton at C4. Zaitsev's rule generally predicts that the more substituted (more stable) alkene will be the major product, although the use of a sterically hindered base can favor the formation of the less substituted (Hofmann) product. sciencescholar.us

The E1 mechanism, which proceeds through a carbocation intermediate, is a potential pathway, especially under conditions that favor SN1 reactions (e.g., with a weak base and a polar protic solvent). sciencescholar.us The stability of the potential carbocation would be a determining factor.

Ring-Opening and Rearrangement Mechanisms

Under certain conditions, the tetrahydropyran ring of this compound can undergo cleavage or rearrangement, leading to the formation of acyclic or rearranged cyclic products.

Acid-Catalyzed Ring Scission

Ethers, including cyclic ethers like tetrahydropyran, are susceptible to cleavage by strong acids. chembk.com The reaction is initiated by the protonation of the ether oxygen, which transforms the hydroxyl group into a good leaving group (water). masterorganicchemistry.com In the case of this compound, acid-catalyzed ring opening would likely be initiated by protonation of the ring oxygen.

The subsequent step would involve nucleophilic attack by the conjugate base of the acid (or another nucleophile present in the medium) at one of the α-carbon atoms (C2 or C6). The presence of the electron-withdrawing chlorine atom at C2 would likely influence the regioselectivity of the ring opening. Nucleophilic attack at the less hindered C6 position might be favored, leading to the formation of a halogenated acyclic alcohol. The harsh conditions required for ether cleavage, however, could also promote other reactions, such as elimination or further substitution.

Thermally or Base-Mediated Rearrangements of Halogenated Pyran Derivatives

For instance, treatment with a strong base could potentially lead to the formation of an epoxide intermediate via intramolecular SN2 attack of an initially formed alkoxide, followed by rearrangement. The presence of the gem-dichloro group at C3 could also lead to more complex rearrangements, such as ring contraction or expansion, although these are speculative without experimental evidence. Thermal rearrangements of halogenated compounds can also occur, often proceeding through radical mechanisms, but would likely require high temperatures and could lead to a complex mixture of products.

Elucidation of Mechanistic Pathways for Halogenation and Derivatization

The synthesis of this compound itself would likely involve the chlorination of a precursor such as dihydropyran or tetrahydropyran. The mechanism of such a halogenation would depend on the specific reagents and conditions employed. Free-radical chlorination, initiated by UV light or a radical initiator, proceeds via a chain reaction involving initiation, propagation, and termination steps. masterorganicchemistry.comacs.org This method often leads to a mixture of products due to the statistical nature of radical abstraction of hydrogen atoms. youtube.com

Electrophilic addition of chlorine to the double bond of a dihydropyran precursor would lead to a dichlorinated intermediate, which could then undergo further substitution to yield the final product. masterorganicchemistry.com The regioselectivity and stereoselectivity of these reactions would be crucial in determining the final structure.

The derivatization of this compound would primarily involve reactions at the chlorinated centers, as discussed in the sections on nucleophilic substitution and elimination. Selective derivatization of one chlorine atom over the others would be a significant synthetic challenge, likely requiring careful control of reaction conditions and the choice of nucleophiles or bases. For example, the higher reactivity of the α-chloroether at C2 might allow for its selective substitution under milder conditions compared to the gem-dihalides at C3.

Stereochemical Aspects of 2,3,3 Trichlorotetrahydro 2h Pyran

Configurational Assignment of Chiral Centers (e.g., Cahn-Ingold-Prelog Priority Rules)

The structure of 2,3,3-trichlorotetrahydro-2H-pyran contains a chiral center at the C2 position, giving rise to the possibility of stereoisomerism. The Cahn-Ingold-Prelog (CIP) priority rules are employed to assign the absolute configuration (R or S) to this stereocenter. organic-chemistry.orgyoutube.comnist.govechemi.com

The assignment of priorities to the substituents attached to C2 is as follows:

-O- (part of the tetrahydropyran (B127337) ring): The oxygen atom has the highest atomic number (8) directly attached to C2, thus receiving the highest priority.

-Cl: The chlorine atom has the next highest atomic number (17).

-C(Cl)₂- (the C3 carbon): This carbon is attached to two chlorine atoms and the C4 carbon.

-H: The hydrogen atom has the lowest atomic number (1) and thus the lowest priority.

To determine the R/S configuration, the molecule is oriented so that the lowest priority group (hydrogen) is pointing away from the viewer. If the sequence of the remaining substituents from highest to lowest priority (O -> Cl -> C3) proceeds in a clockwise direction, the configuration is assigned as R. If the sequence is counterclockwise, the configuration is S.

Table 1: Cahn-Ingold-Prelog Priorities for Chiral Center C2

| Priority | Group | Basis for Priority |

| 1 | -O- (ring) | Highest atomic number (8) |

| 2 | -Cl | Atomic number (17) |

| 3 | -C(Cl)₂- | Attached to two Cl atoms |

| 4 | -H | Lowest atomic number (1) |

Conformational Analysis of the Tetrahydropyran Ring with Multiple Halogen Substituents

The tetrahydropyran ring typically adopts a chair conformation to minimize torsional and steric strain. The presence of multiple bulky and electronegative chlorine substituents significantly influences the preferred conformation and the orientation of these substituents (axial vs. equatorial). sigmaaldrich.com

In the case of this compound, the conformational equilibrium will be governed by a balance of several factors:

Steric Strain (A-value): Generally, bulky substituents prefer to occupy the more spacious equatorial position to minimize 1,3-diaxial interactions. The chlorine atom has a significant A-value, suggesting a preference for the equatorial position.

Anomeric Effect: An electronegative substituent at the anomeric carbon (C2) often prefers the axial position. This is due to a stabilizing hyperconjugative interaction between the lone pair of the ring oxygen and the antibonding orbital (σ*) of the C-Cl bond.

Gauche Interactions: The geminal dichloro group at C3 introduces significant gauche interactions with the substituent at C2, regardless of its orientation.

Dipole-Dipole Interactions: Repulsive interactions between the dipoles of the C-Cl bonds can also influence the conformational preference.

Considering these factors, the two chair conformations of each stereoisomer will exist in equilibrium. For the (2R)-isomer, for example, one chair conformer would have the C2-Cl bond in an axial position, potentially stabilized by the anomeric effect, while the other would have it in an equatorial position, favored by sterics. The presence of the two chlorine atoms at C3 complicates this analysis, and the actual preferred conformation would likely be a result of a subtle balance of these competing effects. Detailed computational studies would be necessary to definitively determine the lowest energy conformation.

Diastereoselective and Enantioselective Synthesis of this compound Stereoisomers

The synthesis of specific stereoisomers of this compound would require stereocontrolled synthetic methods. While specific methods for this compound are not documented, general strategies for the synthesis of substituted tetrahydropyrans can be considered. wikipedia.orgsigmaaldrich.comwikipedia.org

A plausible synthetic route could involve the chlorination of 3,4-dihydro-2H-pyran. sigmaaldrich.com The addition of chlorine across the double bond would likely proceed via a chloronium ion intermediate, leading to the formation of 2,3-dichlorotetrahydropyran. Subsequent radical chlorination could potentially introduce the third chlorine atom at the C3 position.

Diastereoselective Synthesis: Achieving diastereoselectivity in the introduction of the chlorine atoms would be challenging. The stereochemical outcome of the initial dichlorination would depend on the facial selectivity of the chlorine addition to the dihydropyran ring. Subsequent chlorination at the C3 position would likely result in a mixture of diastereomers.

Enantioselective Synthesis: An enantioselective synthesis would necessitate the use of a chiral starting material or a chiral catalyst. For instance, an asymmetric Prins cyclization or an oxa-Michael reaction could be envisioned to construct the tetrahydropyran ring with defined stereocenters. wikipedia.orgresearchgate.net However, the introduction of the trichlorinated substitution pattern in a stereocontrolled manner would require a highly specialized and multi-step synthetic sequence.

Influence of Halogenation on Ring Conformation and Stereoelectronic Effects on Reactivity

The extensive halogenation in this compound has a profound impact on both the ring conformation and the electronic properties of the molecule, which in turn affects its reactivity. chembk.comchemicalbook.commdpi.com

Influence on Ring Conformation: As discussed in the conformational analysis, the multiple chlorine substituents introduce significant steric and electronic effects that dictate the ring's geometry. The interplay between the anomeric effect at C2 and the steric bulk of the chlorine atoms can lead to deviations from an ideal chair conformation, possibly adopting a twist-boat conformation to alleviate strain. nih.gov

Stereoelectronic Effects on Reactivity: Stereoelectronic effects are crucial in understanding the reactivity of this compound. google.comgoogle.com The key effects include:

The Anomeric Effect: The preference of the C2-Cl bond for an axial orientation due to hyperconjugation will influence its reactivity. An axial chlorine atom is generally more susceptible to nucleophilic displacement.

Inductive Effects: The three electron-withdrawing chlorine atoms significantly polarize the C-Cl and C-O bonds, making the carbon atoms more electrophilic and susceptible to nucleophilic attack.

These stereoelectronic effects would play a significant role in, for example, nucleophilic substitution reactions at the C2 position. The departure of the C2-chloride could be assisted by the lone pairs of the ring oxygen, proceeding through an oxocarbenium ion intermediate. The stability and conformation of this intermediate would be heavily influenced by the remaining chlorine substituents. chembk.comchemicalbook.com

Table 2: Summary of Halogenation Effects

| Effect | Description | Impact on this compound |

| Steric Hindrance | Repulsive interactions due to the size of chlorine atoms. | Influences conformational preference, favoring equatorial positions to minimize 1,3-diaxial strain. |

| Anomeric Effect | Stabilization of axial electronegative substituents at C2. | May favor an axial orientation of the C2-Cl bond. |

| Inductive Effect | Electron withdrawal by chlorine atoms. | Increases the electrophilicity of the carbon skeleton. |

| Hyperconjugation | Orbital overlap between filled and empty orbitals. | Influences bond strengths and reactivity, particularly at the C2 position. |

Computational Chemistry and Spectroscopic Studies of 2,3,3 Trichlorotetrahydro 2h Pyran

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure Elucidation

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for determining the most stable three-dimensional arrangement of atoms in a molecule (its geometry) and for understanding the distribution of electrons within it (its electronic structure).

The electronic structure, including the distribution of electron density and the energies of the molecular orbitals (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), can also be elucidated. scifiniti.com The presence of the electronegative chlorine and oxygen atoms is expected to lead to a significant polarization of the electron density, creating electrophilic and nucleophilic sites within the molecule. The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. scifiniti.com

Table 1: Predicted Geometrical Parameters for 2,3,3-Trichlorotetrahydro-2H-pyran (Illustrative)

| Parameter | Predicted Value (Illustrative) |

|---|---|

| C-Cl Bond Length | ~1.77 - 1.79 Å |

| C-O Bond Length | ~1.43 Å |

| C-C-Cl Bond Angle | ~109.5° |

| C-O-C Bond Angle | ~111° |

Note: These are illustrative values based on general principles of computational chemistry for similar structures. Actual values would require specific DFT calculations.

Predictive Spectroscopic Characterization (NMR, IR, Mass Spectrometry)

Computational methods can predict the spectroscopic signatures of a molecule, which are invaluable for its identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The predicted ¹H and ¹³C NMR spectra would be complex due to the molecule's asymmetry. The protons on the tetrahydropyran (B127337) ring would each exhibit unique chemical shifts and coupling patterns. For instance, the proton at the C2 position, adjacent to a chlorine atom and the ring oxygen, would likely appear at a downfield chemical shift. The protons on the C4, C5, and C6 carbons would have shifts and multiplicities determined by their proximity to the chlorine atoms and their diastereotopic relationships. Similarly, each carbon atom in the ¹³C NMR spectrum would have a distinct chemical shift, with the carbons bonded to chlorine (C2 and C3) showing significant downfield shifts.

Infrared (IR) Spectroscopy: The calculated IR spectrum would show characteristic vibrational frequencies. Key predicted absorptions would include C-H stretching vibrations, C-O-C ether stretching, and prominent C-Cl stretching bands in the lower frequency region of the spectrum. The exact positions of these bands would be sensitive to the molecule's specific conformation.

Mass Spectrometry: The mass spectrum of this compound would be characterized by a distinctive isotopic pattern for the molecular ion peak, owing to the presence of three chlorine atoms. youtube.com Natural chlorine exists as two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. youtube.com Consequently, a molecule with three chlorine atoms will exhibit a cluster of peaks for the molecular ion (M, M+2, M+4, M+6) with a characteristic intensity ratio. youtube.com Fragmentation pathways would likely involve the loss of chlorine atoms or HCl, as well as cleavage of the tetrahydropyran ring.

Table 2: Predicted Spectroscopic Data for this compound (Illustrative)

| Technique | Predicted Feature | Illustrative Value/Observation |

|---|---|---|

| ¹³C NMR | Chemical Shift C2 | ~80-90 ppm |

| ¹³C NMR | Chemical Shift C3 | ~90-100 ppm |

| IR | C-O-C Stretch | ~1080-1150 cm⁻¹ |

| IR | C-Cl Stretch | ~600-800 cm⁻¹ |

| Mass Spec | Molecular Ion | Isotopic cluster for C₅H₇Cl₃O⁺ |

Note: These are illustrative predictions. Precise values require specific computational modeling.

Computational Analysis of Reaction Pathways and Transition States

Computational modeling is essential for investigating the mechanisms of chemical reactions, allowing for the study of reaction pathways and the high-energy transition states that connect reactants, intermediates, and products. byu.edu For this compound, theoretical studies could explore reactions such as nucleophilic substitution or elimination.

For example, the reaction with a nucleophile could proceed via an Sₙ1 or Sₙ2 mechanism at the C2 position. Computational analysis would involve locating the transition state structure for such a reaction and calculating its energy barrier. This would provide insights into the reaction's feasibility and rate. Similarly, elimination reactions, potentially leading to the formation of a dihydropyran derivative, could be modeled. The calculations would help determine the preferred regioselectivity and stereoselectivity of such transformations by comparing the energies of different possible reaction pathways. researchgate.net

Conformational Dynamics and Energy Landscape Exploration via Molecular Modeling

The tetrahydropyran ring is not static; it undergoes conformational changes. Molecular modeling techniques can be used to explore the conformational energy landscape of this compound. nih.gov This involves identifying the different possible chair and boat conformations and calculating their relative energies.

For this specific molecule, the analysis would focus on the various possible arrangements of the three chlorine atoms (axial vs. equatorial). The relative energies of these conformers would be determined by a balance of steric interactions and electronic effects (such as the anomeric effect, which may influence the orientation of the substituent at C2). The energy barriers between these conformations, corresponding to the transition states for ring-flipping, can also be calculated. arxiv.orgresearchgate.net Understanding the conformational preferences and the dynamics of their interconversion is crucial as the reactivity and spectroscopic properties of the molecule can be highly dependent on its dominant conformation.

Applications of 2,3,3 Trichlorotetrahydro 2h Pyran and Its Derivatives in Organic Synthesis

Utilization as a Versatile Synthetic Building Block for Oxygen Heterocycles

The 2,3,3-trichlorotetrahydro-2H-pyran scaffold is a latent source of reactivity, primed for transformation into a variety of other oxygen-containing heterocyclic systems. The presence of multiple chlorine atoms activates the molecule for a range of nucleophilic substitution and elimination reactions, providing pathways to dihydropyrans, pyrans, and other related structures.

The geminal dichloro group at the C3 position is a key functional handle. Under basic conditions, elimination of HCl can lead to the formation of a double bond, yielding a dichlorinated dihydropyran. Subsequent manipulations of the remaining chlorine atoms can then be performed to introduce further functionality. For instance, selective reduction of one chlorine atom followed by another elimination could, in principle, lead to a monochlorinated pyran.

Moreover, the ether linkage within the tetrahydropyran (B127337) ring can be cleaved under specific conditions, opening up the possibility of using this compound as a precursor for linear, functionalized molecules that can then be cyclized to form different heterocyclic systems. The strategic placement of the chlorine atoms can influence the regioselectivity of these ring-opening and subsequent cyclization reactions.

Table 1: Potential Transformations of this compound into Other Oxygen Heterocycles

| Starting Material | Reagents and Conditions | Product | Reaction Type |

| This compound | Strong, non-nucleophilic base (e.g., DBU) | 2,3-Dichloro-3,4-dihydro-2H-pyran | Elimination |

| This compound | Reducing agent (e.g., NaBH4), then base | 2-Chloro-3,4-dihydro-2H-pyran | Reduction-Elimination |

| This compound | Lewis acid (e.g., AlCl3), nucleophile | Functionalized linear ether | Ring Opening |

Note: The reactions and products in this table are illustrative and based on general principles of organic chemistry, due to the limited specific literature on this compound.

Precursor in the Synthesis of Highly Functionalized Tetrahydropyrans

The chlorine atoms in this compound serve as excellent leaving groups in nucleophilic substitution reactions, allowing for their replacement with a wide variety of functional groups. This opens the door to the synthesis of a diverse library of highly functionalized tetrahydropyrans, which are valuable building blocks in medicinal chemistry and natural product synthesis.

Nucleophiles such as alcohols, amines, thiols, and carbanions can displace the chlorine atoms to introduce new C-O, C-N, C-S, and C-C bonds, respectively. The reactivity of the different chlorine atoms may vary based on their steric and electronic environment, potentially allowing for selective functionalization. For example, the chlorine at the C2 position, being adjacent to the ring oxygen, might exhibit different reactivity compared to the geminal dichlorides at C3.

Organometallic reagents, such as Grignard reagents or organocuprates, can be employed to form new carbon-carbon bonds, enabling the introduction of alkyl, aryl, or vinyl substituents onto the tetrahydropyran ring. libretexts.orglibretexts.org These coupling reactions are powerful tools for building molecular complexity. libretexts.orglibretexts.org

Table 2: Nucleophilic Substitution Reactions for the Functionalization of this compound

| Nucleophile | Reagent Example | Product Functional Group | Potential Application |

| Alcohol | Sodium methoxide (NaOMe) | Methoxy (-OCH3) | Synthesis of ether derivatives |

| Amine | Ammonia (NH3) | Amino (-NH2) | Introduction of nitrogen functionality |

| Thiol | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) | Synthesis of thioethers |

| Carbanion | Diethyl malonate | Malonyl (-CH(CO2Et)2) | Carbon chain extension |

| Organometallic | Phenylmagnesium bromide (PhMgBr) | Phenyl (-Ph) | Arylation of the THP ring |

Note: The reactions in this table are hypothetical examples based on the known reactivity of chlorinated organic compounds.

Intermediate in the Construction of Complex Organic Molecules

The tetrahydropyran motif is a common feature in many complex natural products with significant biological activity. Therefore, functionalized tetrahydropyrans derived from this compound can serve as crucial intermediates in the total synthesis of such molecules.

The ability to introduce various functional groups with stereochemical control is paramount in the synthesis of complex targets. While the stereochemistry of this compound itself is not specified, chiral derivatizing agents or asymmetric catalytic methods could potentially be used to generate enantiomerically enriched functionalized tetrahydropyrans. These chiral building blocks can then be incorporated into larger molecular frameworks.

For example, a tetrahydropyran derivative bearing a hydroxyl group at one position and a carbon chain at another, both introduced via substitution of the chlorine atoms, could be a key fragment for the synthesis of a polyether antibiotic or a marine natural product. The remaining functional groups on the tetrahydropyran ring can be further elaborated to complete the synthesis of the target molecule.

Derivatization Strategies for Expanding Chemical Diversity

The development of diverse chemical libraries is essential for drug discovery and materials science. This compound provides a versatile starting point for generating a wide range of derivatives.

Beyond simple nucleophilic substitution, the chlorine atoms can participate in a variety of other transformations. For instance, radical dehalogenation can be used to selectively remove one or more chlorine atoms, providing access to less chlorinated tetrahydropyran derivatives. Elimination reactions, as mentioned earlier, can introduce unsaturation into the ring.

Furthermore, the tetrahydropyran ring itself can be modified. For example, oxidation at the carbon atoms adjacent to the ring oxygen could lead to the formation of lactones. The combination of these derivatization strategies allows for a combinatorial approach to generate a large number of structurally diverse molecules from a single starting material.

Table 3: Overview of Derivatization Strategies for this compound

| Reaction Type | Reagents and Conditions | Resulting Structural Change |

| Nucleophilic Substitution | Various nucleophiles (e.g., RO-, R2N-, RS-, R-) | Replacement of chlorine atoms with other functional groups |

| Elimination | Non-nucleophilic bases (e.g., DBU, t-BuOK) | Formation of double bonds within the ring |

| Reduction/Dehalogenation | Radical initiators and a hydrogen donor (e.g., AIBN, Bu3SnH) | Selective or complete removal of chlorine atoms |

| Organometallic Coupling | Grignard reagents, organocuprates with a suitable catalyst | Formation of new carbon-carbon bonds |

| Oxidation | Oxidizing agents (e.g., RuO4) | Oxidation of C-H bonds to carbonyl groups (e.g., lactones) |

Note: This table provides a general overview of potential derivatization strategies. The specific outcomes would depend on the reaction conditions and the substrate's reactivity.

Future Research Directions and Emerging Opportunities

Development of Sustainable and Green Synthetic Methodologies

The synthesis of halogenated heterocycles is an area of active research, with a growing emphasis on environmentally benign methods. nih.govnih.gov Future work on 2,3,3-trichlorotetrahydro-2H-pyran will likely focus on developing sustainable synthetic routes that minimize waste and avoid hazardous reagents.

Key research goals in this area include:

Utilizing Green Solvents and Reagents: Research is expected to move towards the use of safer, more environmentally friendly solvents like ethanol (B145695), and non-toxic, readily available halogenating agents. nih.govnih.gov For instance, methods using sodium halides as a source of electrophilic halogens in solvents like ethanol have proven effective for other halogenated heterocycles and could be adapted for the synthesis of the target compound. nih.govnih.gov

Catalytic Approaches: The development of catalytic methods, particularly those using earth-abundant metals, will be crucial. Metal-catalyzed cross-coupling reactions are a common method for synthesizing complex tetrahydropyrans and could be explored for derivatizing the trichlorinated scaffold. syr.edu

Flow Chemistry: The application of flow chemistry could offer significant advantages in terms of safety, scalability, and control over reaction conditions for the synthesis of polychlorinated compounds.

A comparative table of potential green synthesis strategies is presented below:

| Synthesis Strategy | Potential Advantages | Key Research Focus |

| Electrophilic Halocyclization | Use of simple starting materials, environmentally benign solvents, and non-toxic inorganic reagents. nih.govnih.gov | Adapting conditions for the specific stereochemistry of this compound. |

| Metal-Catalyzed Coupling | Formation of new carbon-carbon bonds to create complex derivatives. syr.edu | Exploring various metal catalysts (e.g., cobalt, iron) for sp2-sp3 and sp3-sp3 coupling reactions. syr.edu |

| Domino Reactions | Stereoselective synthesis of substituted tetrahydropyrans in a single step. acs.org | Designing a domino sequence involving olefin cross-metathesis and intramolecular oxa-conjugate cyclization. acs.org |

Exploration of Novel Reactivity and Catalytic Transformations

The three chlorine atoms on the tetrahydropyran (B127337) ring of this compound are expected to impart unique reactivity. Future research will undoubtedly focus on understanding and exploiting these features for novel chemical transformations.

Potential areas of exploration include:

Selective Dechlorination/Functionalization: Developing methods for the selective removal or substitution of one or more chlorine atoms will be a key challenge. This would allow for the stepwise introduction of different functional groups, leading to a diverse range of derivatives.

Ring-Opening and Rearrangement Reactions: The strained nature of the polychlorinated ring may lead to interesting ring-opening or rearrangement reactions under specific conditions (e.g., with strong bases or Lewis acids), providing access to acyclic or different heterocyclic structures.

Catalytic Degradation: Investigating the catalytic oxidation and degradation of this compound is crucial for understanding its environmental fate and for developing potential remediation strategies for related polychlorinated organic compounds. shokubai.orgmdpi.comresearchgate.net Studies on other chlorinated compounds have shown that hydrolysis oxidation technology can effectively suppress the formation of toxic by-products. mdpi.comresearchgate.net

| Transformation Type | Potential Outcome | Relevant Catalytic System (from analogous compounds) |

| Selective C-Cl Bond Activation | Stepwise functionalization of the tetrahydropyran ring. | Palladium-based catalysts, known for cross-coupling reactions of halogenated heterocycles. researchgate.net |

| Catalytic Hydrolysis/Oxidation | Degradation into potentially less harmful compounds. | Pd-Ti-Ni/ZSM-5 catalysts have shown effectiveness in the hydrolysis oxidation of 1,2-dichlorobenzene. mdpi.comresearchgate.net |

| Ring-Contraction/Expansion | Synthesis of novel five- or seven-membered heterocyclic systems. | Acid or base-catalyzed rearrangements. |

Advanced Computational Modeling for Predictive Synthesis and Structure-Reactivity Relationships

Computational chemistry will be an indispensable tool in guiding the experimental exploration of this compound.

Future computational studies could focus on:

Reaction Mechanism Elucidation: Density Functional Theory (DFT) calculations can be used to model potential reaction pathways for the synthesis and transformation of the title compound, helping to predict the feasibility and stereochemical outcome of proposed reactions.

Predicting Spectroscopic Properties: Calculating NMR, IR, and other spectroscopic data will be essential for the characterization and identification of this novel compound and its derivatives.

Structure-Reactivity Studies: Computational models can help to understand how the number and position of chlorine atoms influence the reactivity of the tetrahydropyran ring. This knowledge can be used to design more efficient synthetic strategies and to predict the chemical behavior of related compounds. nih.govpolyu.edu.hk

| Computational Method | Application | Expected Insight |

| Density Functional Theory (DFT) | Modeling reaction pathways and transition states. | Understanding reaction mechanisms and predicting product distributions. |

| Ab initio methods | Calculating spectroscopic data (NMR, IR). | Aiding in the structural elucidation of new compounds. |

| Quantitative Structure-Activity Relationship (QSAR) | Correlating structural features with reactivity. | Predicting the reactivity of novel derivatives of this compound. |

Expanding Synthetic Utility in Specialized Chemical Transformations

The unique structural and electronic properties of this compound make it a potentially valuable building block in specialized chemical transformations.

Future research in this area could involve:

Synthesis of Complex Molecules: Using the trichlorinated tetrahydropyran as a chiral scaffold for the synthesis of more complex, biologically active molecules. The tetrahydropyran motif is a core structure in many natural products. syr.edu

Development of Novel Ligands: The chlorine atoms could serve as handles for the synthesis of novel polydentate ligands for catalysis or materials science applications.

Probing Reaction Mechanisms: The compound could be used as a mechanistic probe to study the intricacies of reactions involving chlorinated heterocycles.

Q & A

Q. What are the recommended synthetic routes for 2,3,3-trichlorotetrahydro-2H-pyran, and how do reaction conditions influence yield?

Methodological Answer: Synthesis of tetrahydropyran derivatives often employs diastereoselective strategies using copper(II)–bisphosphine catalysts (e.g., L3) to control stereochemistry. For example, substituted tetrahydropyrans are synthesized via oligomerization of allylic alcohols and aldehydes, with reaction temperature and solvent polarity critically affecting diastereoselectivity and yield . Characterization typically involves H/C NMR and MS (EI/CI) to confirm regiochemistry and purity. For chlorinated analogs like this compound, chlorination steps may require controlled addition of Cl or SOCl under inert conditions to avoid over-halogenation.

Q. How should researchers safely handle this compound given its reactivity?

Methodological Answer: Referencing GHS guidelines for related tetrahydropyrans, this compound likely requires:

- PPE : Nitrile gloves, chemical goggles, and flame-resistant lab coats.

- Ventilation : Use fume hoods to prevent inhalation of volatile intermediates .

- Storage : In airtight containers under nitrogen, away from oxidizers and moisture.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Contingency plans for eye/skin exposure include immediate rinsing with water for 15 minutes and medical consultation .

Q. What spectroscopic techniques are optimal for characterizing this compound?

Methodological Answer:

- NMR : H NMR identifies chlorine-induced deshielding effects (e.g., C-Cl groups at δ 4.5–5.5 ppm). C NMR resolves quaternary carbons adjacent to Cl substituents .

- Mass Spectrometry : EI-MS fragments the molecular ion (m/z 189.47) to reveal Cl loss patterns (e.g., [M-Cl] at m/z 154) .

- IR : C-Cl stretches appear at 550–600 cm, while tetrahydropyran C-O-C bands are near 1100 cm .

Advanced Research Questions

Q. How can computational modeling predict the stereochemical outcomes of this compound synthesis?

Methodological Answer: Retrosynthetic AI tools (e.g., Template_relevance Pistachio/Reaxys) analyze reaction databases to propose viable routes. For stereochemical control, DFT calculations (e.g., Gaussian) model transition states to predict axial/equatorial Cl positioning. Solvent effects are simulated using COSMO-RS to optimize diastereomeric excess . Validation via X-ray crystallography (e.g., CCDC 965195 for analogous compounds) confirms computed conformers .

Q. What mechanistic insights explain contradictions in chlorination efficiency across similar tetrahydropyrans?

Methodological Answer: Chlorination efficiency depends on:

- Ring Strain : 6-membered tetrahydropyrans undergo Cl addition more readily than strained 5-membered analogs.

- Steric Effects : Bulky substituents at C2/C3 hinder Cl approach, reducing yield. Kinetic studies (e.g., UV-Vis monitoring of Cl consumption) quantify these effects .

- Solvent Polarity : Polar aprotic solvents (e.g., DCM) stabilize chloronium ion intermediates, enhancing regioselectivity .

Q. How do electronic effects influence the stability of this compound under acidic/basic conditions?

Methodological Answer:

- Acidic Conditions : Cl electron-withdrawing groups increase ring susceptibility to acid-catalyzed ring-opening. Stability assays (pH 1–6, 25–80°C) monitor degradation via HPLC .

- Basic Conditions : Hydrolysis of C-Cl bonds occurs via SN2 mechanisms, forming diols. Kinetic isotope effects (KIE) using DO confirm nucleophilic attack at C3 .

- Stabilizers : Adding radical scavengers (e.g., BHT) mitigates decomposition during long-term storage .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.